
Comprehensive Structural Elucidation and
Characterization of 5-Hydroxy-2-

methylbenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzonitrile

Cat. No.: B8816428

Get Quote

Executive Summary
5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) serves as a pivotal scaffold in medicinal

chemistry, particularly in the synthesis of coumarin-based anticoagulants and benzofuran

derivatives.[1] Its trifunctional nature—possessing a nitrile, a phenolic hydroxyl, and a methyl

group—provides diverse handles for chemical modification but presents specific challenges in

structural verification.[2]

This guide outlines a rigorous, self-validating workflow for the complete characterization of this

compound. By integrating high-resolution mass spectrometry (HRMS), multidimensional NMR,

and vibrational spectroscopy, researchers can definitively distinguish this molecule from its

regiosomers (e.g., 2-hydroxy-5-methylbenzonitrile).[2]

Molecular Architecture & Theoretical Basis
Before initiating experimental protocols, it is essential to establish the theoretical framework

that dictates the spectral properties of the target molecule.
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IUPAC Name: 5-Hydroxy-2-methylbenzonitrile[1]

Molecular Formula:

Molecular Weight: 133.15 g/mol

Key Structural Features:

Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) via induction and

resonance.

Methyl (-CH3) at C2: A weak electron-donating group (EDG) via hyperconjugation.

Hydroxyl (-OH) at C5: A strong electron-donating group via resonance, significantly

shielding ortho/para positions.

Predicted Physicochemical Properties
Property Predicted/Expected Value Structural Rationale

pKa ~8.5 - 9.0

The electron-withdrawing nitrile

group stabilizes the phenoxide

anion, making it more acidic

than unsubstituted phenol

(pKa 10).

LogP ~1.6 - 1.8

Moderate lipophilicity; the

hydrophilic -OH and -CN

groups counterbalance the

aromatic core.

Melting Point Solid (Determine via DSC)

Phenolic hydroxyls typically

increase melting points due to

intermolecular hydrogen

bonding.

Synthesis Context & Impurity Profiling
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Understanding the synthetic origin is crucial for anticipating impurities. The most common route

involves the diazotization-hydrolysis of 5-amino-2-methylbenzonitrile.

Synthesis Logic
Precursor: 5-Amino-2-methylbenzonitrile.[3][4]

Reagents: Sodium nitrite (

), Sulfuric acid (

).[2]

Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water (

-like).

Critical Impurities[2][3]
Unreacted Precursor: 5-Amino-2-methylbenzonitrile (detectable via amine N-H stretch in IR).

Azo Coupling Products: Colored impurities formed by the reaction of the diazonium salt with

the phenolic product (detectable via UV-Vis and HPLC).

De-amination Product: o-Tolunitrile (if reduction occurs).
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Figure 1: Synthetic pathway and potential impurity generation points.[5]

Structural Elucidation Strategy (The Core)
This section details the step-by-step experimental workflow to prove the structure.

Mass Spectrometry (MS)
Objective: Confirm molecular formula and fragmentation pattern. Protocol:

Method: Direct Infusion ESI-MS (Negative Mode usually preferred for phenols) or EI-MS.

Expectation:

Molecular Ion (
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): m/z 133.1.[2]

Base Peak: Likely the molecular ion or loss of CO (

).

Diagnostic Loss: Loss of HCN (

) is characteristic of benzonitriles.

Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups and rule out the amino-precursor. Protocol:

Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

Diagnostic Bands:

Nitrile (

): Sharp, distinct peak at 2220–2240 cm⁻¹.[2]

Hydroxyl (-OH): Broad band at 3200–3400 cm⁻¹ (H-bonded).

Absence of N-H: Lack of double spike at 3300-3500 cm⁻¹ confirms conversion of the

amine.

Nuclear Magnetic Resonance (NMR)
Objective: Definitive proof of regiochemistry (connectivity). Solvent: DMSO-

(preferred to observe the exchangeable phenolic proton) or

.

H NMR Analysis (400 MHz)
The aromatic region is the fingerprint. We expect an ABX system (or similar) due to the 1,2,5-

substitution pattern.[2]
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Proton Position Multiplicity
Coupling (

)

Chemical
Shift (

, ppm)

Assignment
Logic

Ar-H H-6 Doublet (d) ~2.5 Hz 6.9 – 7.1

Ortho to -CN

(deshielding)

but ortho to -

OH

(shielding).

The -OH

effect usually

dominates,

keeping it

upfield of

benzene.

Coupled to H-

4 (meta).

Ar-H H-4
Doublet of

Doublets (dd)
~8.5, 2.5 Hz 6.8 – 7.0

Ortho to -OH

(shielding).

Coupled to H-

3 (ortho) and

H-6 (meta).

Ar-H H-3 Doublet (d) ~8.5 Hz 7.1 – 7.3

Ortho to -

CH3, Meta to

-CN. Least

shielded by

the OH

group.

Coupled to H-

4 (ortho).

-OH OH Broad Singlet - 9.5 – 10.5

Exchangeabl

e. Downfield

due to acidity

(phenol).
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-CH3 Me Singlet (s) - 2.2 – 2.4
Benzylic

methyl group.

Self-Validating Check:

Coupling Constant Logic: The coupling between H-3 and H-4 (

Hz) must be observed. The coupling between H-4 and H-6 (

Hz) confirms the meta-relationship, proving the 1,2,5 substitution pattern.[2] If you see two
doublets with

Hz and no meta coupling, you may have the wrong isomer.[2]

C NMR Analysis
Total Signals: 8 carbons.[6][7]

Key Signals:

C-OH (C5): Deshielded, ~155-160 ppm.

C-CN (Nitrile): ~118-119 ppm.

C-1 (Quaternary, attached to CN): ~110 ppm (shielded by ortho-OH resonance effect if

applicable, but here meta).[2]

C-Me: ~19-20 ppm.

Unknown Sample HPLC Purity
(>98%)

Step 1 MS (ESI-)
MW: 133.1

Step 2 FT-IR
CN: 2230 cm-1
OH: 3300 cm-1

Step 3 1H NMR
Coupling Analysis

Step 4 Confirmed Structure
5-Hydroxy-2-methylbenzonitrile

Final Proof

Click to download full resolution via product page

Figure 2: Analytical workflow for structural confirmation.
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Experimental Protocols
HPLC Purity Analysis
Purpose: Quantify purity and detect organic impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (general) and 254 nm (aromatic).[2]

Self-Validation: Inject a "Blank" (solvent only) first to ensure no carryover ghost peaks.

Differential Scanning Calorimetry (DSC)
Purpose: Determine melting point and thermal stability.

Protocol: Weigh 2-5 mg into an aluminum pan. Seal (non-hermetic).

Ramp: 10°C/min from 30°C to 250°C under Nitrogen purge (50 mL/min).

Expected Result: A sharp endothermic peak corresponding to the melting point. (Note:

Isomeric 5-amino-2-methylbenzonitrile melts at 88-91°C; phenolic variants often melt higher,

potentially >100°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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